molecular formula C15H19N3O5 B14097407 (2E)-but-2-enedioic acid; 3-(2-hydrazinylethyl)-5-methoxy-1H-indole

(2E)-but-2-enedioic acid; 3-(2-hydrazinylethyl)-5-methoxy-1H-indole

Cat. No.: B14097407
M. Wt: 321.33 g/mol
InChI Key: YKGPELUIUSFTPQ-UHFFFAOYSA-N
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Description

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then subjected to a series of reactions to introduce the hydrazinylethyl group.

    Reaction Conditions:

    Fumarate Formation: The final step involves the formation of the fumarate salt by reacting the intermediate product with fumaric acid.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the hydrazinylethyl group, potentially leading to new derivatives with unique properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate involves its interaction with specific molecular targets in the body. The hydrazinylethyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate can be compared with other indole derivatives, such as:

    5-methoxyindole: The parent compound, which lacks the hydrazinylethyl group.

    3-(2-hydrazinylethyl)indole: A similar compound without the methoxy group.

    5-methoxy-2-methylindole: Another indole derivative with different substituents.

The uniqueness of 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate lies in the combination of the hydrazinylethyl and methoxy groups, which may confer unique biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine

InChI

InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

YKGPELUIUSFTPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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